

Technical Guide: Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

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Compound of Interest

Compound Name: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

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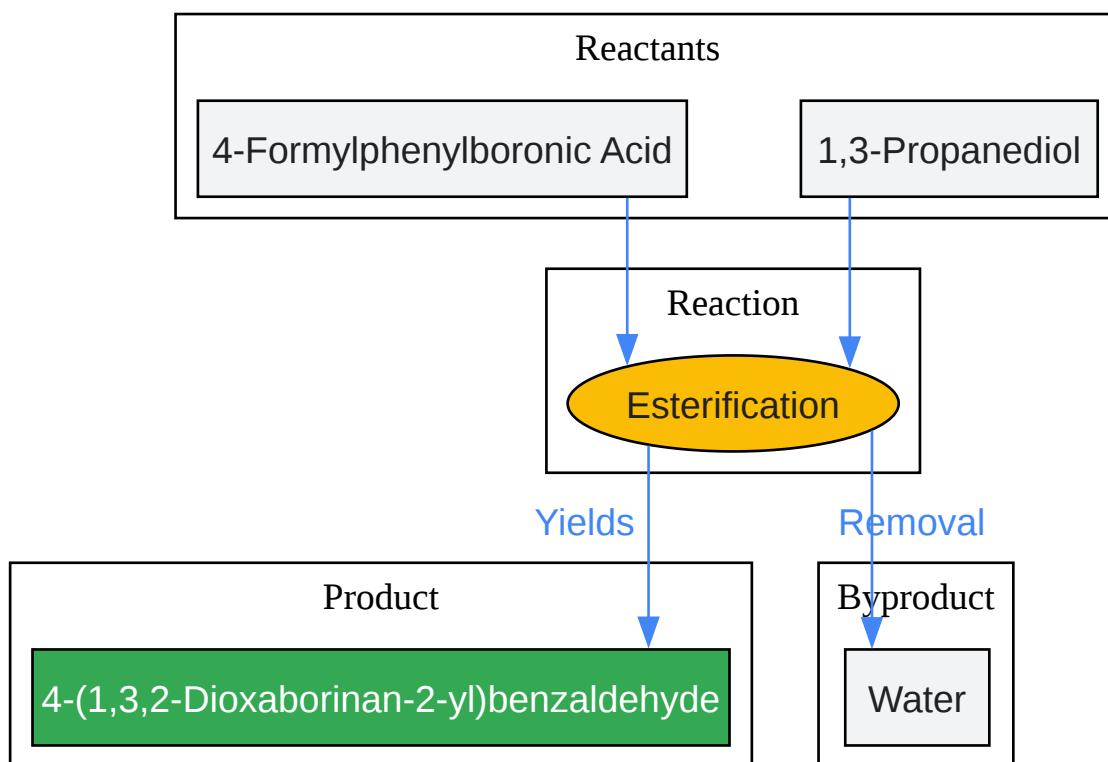
This technical guide provides a comprehensive overview of the synthesis of **4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde**, a key building block in organic synthesis. This compound is particularly valuable for its role in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex molecular architectures essential for the development of novel pharmaceuticals and functional materials.

Introduction

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a derivative of 4-formylphenylboronic acid where the boronic acid functionality is protected as a cyclic ester with 1,3-propanediol. This protection strategy enhances the compound's stability and handling properties, preventing the common side reactions associated with free boronic acids, such as dehydration to form boroxines. The presence of the aldehyde group provides a reactive handle for a wide array of chemical transformations, making this a versatile bifunctional intermediate in multi-step synthetic routes.

Synthesis Pathway

The primary and most direct route for the synthesis of **4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde** involves the esterification of 4-formylphenylboronic acid with 1,3-propanediol. This reaction is typically acid-catalyzed and driven to completion by the removal of water.

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Caption: Synthesis of **4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde**.

Physicochemical Data

The following table summarizes the key physicochemical properties of the starting material and the final product.

Property	4-Formylphenylboronic Acid	4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Molecular Formula	C ₇ H ₇ BO ₃ ^[1]	C ₁₀ H ₁₁ BO ₃ ^[2]
Molecular Weight	149.94 g/mol ^[1]	190.00 g/mol
CAS Number	87199-17-5 ^[1]	4463-41-6 ^[2]
Appearance	White to off-white solid	White to off-white solid
Melting Point	237-242 °C ^[3]	Not available

Experimental Protocol

This section details the experimental procedure for the synthesis of **4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde** from 4-formylphenylboronic acid and 1,3-propanediol.

Materials:

- 4-Formylphenylboronic acid
- 1,3-Propanediol
- Toluene
- Anhydrous magnesium sulfate or sodium sulfate
- Celite (optional)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus[4]
- Reflux condenser[4]
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-formylphenylboronic acid (1.0 eq). Suspend the boronic acid in toluene (approximately 5-10 mL per gram of boronic acid).

- Addition of Diol: Add 1,3-propanediol (1.1-1.2 eq) to the suspension.
- Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap.^[4]
- Reaction Monitoring: Continue the reflux until no more water is collected in the trap, which typically takes 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
- Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. The crude product is obtained as a solid or a viscous oil.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Yield: While a specific yield for this reaction is not widely reported, similar esterifications of phenylboronic acids with diols typically proceed in high yields, often exceeding 90%.

Characterization Data (Predicted)

The following are the predicted nuclear magnetic resonance (NMR) spectral data for **4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde** based on the analysis of its chemical structure and comparison with similar compounds.

¹H NMR (400 MHz, CDCl₃)

δ 9.98 (s, 1H, -CHO)

δ 7.90 (d, J = 8.0 Hz, 2H, Ar-H)

δ 7.85 (d, J = 8.0 Hz, 2H, Ar-H)

δ 4.25 (t, J = 5.5 Hz, 4H, -O-CH₂-)δ 2.05 (quint, J = 5.5 Hz, 2H, -CH₂-CH₂-CH₂-)δ 27.5 (-CH₂-CH₂-CH₂-)¹³C NMR (101 MHz, CDCl₃)

δ 192.5 (-CHO)

δ 138.0 (Ar-C)

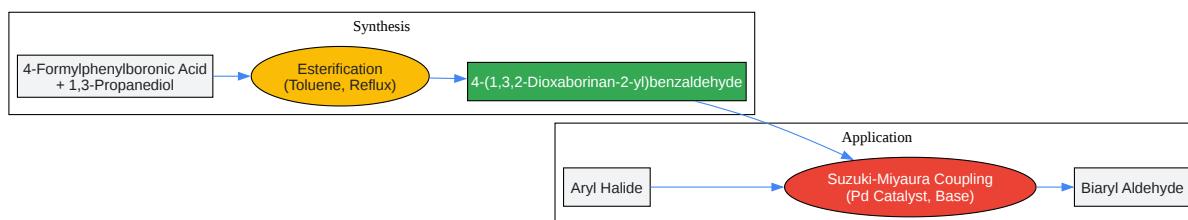
δ 135.0 (Ar-C)

δ 128.5 (Ar-C)

δ 62.0 (-O-CH₂)

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of **4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde** to its application in a Suzuki-Miyaura cross-coupling reaction.

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Caption: Synthesis and application workflow.

Conclusion

The synthesis of **4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde** via the esterification of 4-formylphenylboronic acid with 1,3-propanediol is a straightforward and efficient method for preparing this valuable synthetic intermediate. The protection of the boronic acid group allows for a broader range of subsequent chemical transformations, making it an essential tool for medicinal chemists and materials scientists. The detailed protocol and compiled data in this guide are intended to facilitate its synthesis and application in research and development settings.

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